Computational Lipophilicity: Comparative logP and logD Analysis for Membrane Permeability Screening
The target compound exhibits a computationally predicted logP of 2.74 and a logD (at pH 7.4) of 2.04 . This profile is quantitatively distinct from the closely related in-class analog N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which has a PubChem-predicted XLogP3 of 2.7 [1]. The 0.04 unit higher logP for the para-fluorophenyl derivative, accompanied by the specific logD value, directly informs procurement decisions for screening cascades where distinct lipophilicity windows are crucial for permeability or solubility targets.
logD 2.04
| Evidence Dimension | Lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP = 2.74; logD = 2.04 |
| Comparator Or Baseline | N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (logP = 2.7) |
| Quantified Difference | ΔlogP = +0.04 (method-dependent); unique logD value available for target. |
| Conditions | Computational prediction: ChemDiv (source) vs. PubChem XLogP3 (comparator). |
Why This Matters
This data quantifies the unique lipophilic profile of the target compound, providing a decision criterion for screening library selection where a logP above 2.7 and a specific logD of 2.04 are required for consistent ADME behavior, thus aiding procurement over less-characterized analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7599201, N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. 2024. View Source
